molecular formula C11H20N4O B11741334 3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11741334
M. Wt: 224.30 g/mol
InChI Key: SAVHWIHEDKSJGP-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H14N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with butyl and propyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, such as kinases, by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to altered cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-propyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl and propyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N-butyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-3-5-6-13-11(16)9-8-15(7-4-2)14-10(9)12/h8H,3-7H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

SAVHWIHEDKSJGP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1N)CCC

Origin of Product

United States

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